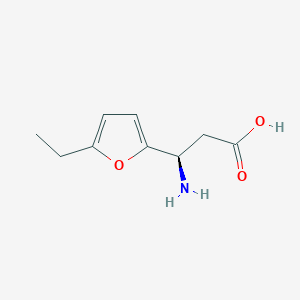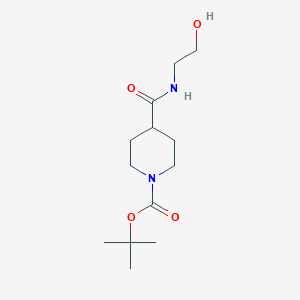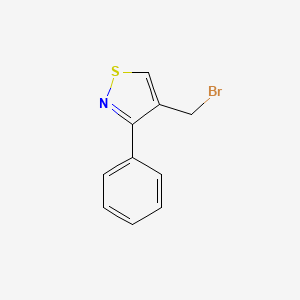
4-(4-Azidobutoxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Azidobutoxy)butan-1-ol is an organic compound that features both azido and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Azidobutoxy)butan-1-ol typically involves a multi-step process. One common method starts with the reaction of 4-bromobutan-1-ol with sodium azide to form 4-azidobutan-1-ol. This intermediate is then reacted with 1,4-dibromobutane under basic conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction efficiency, cost of reagents, and safety measures to handle azide compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Azidobutoxy)butan-1-ol can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium azide for azido group introduction.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various azido derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Azidobutoxy)butan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Azidobutoxy)butan-1-ol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of biomolecules . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Azanediylbis(butan-1-ol): Similar structure but with an amine group instead of an azido group.
4-Butoxybutan-1-ol: Lacks the azido group, making it less reactive in click chemistry.
Uniqueness
4-(4-Azidobutoxy)butan-1-ol is unique due to the presence of both azido and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. The azido group is particularly valuable in click chemistry, making this compound a versatile tool in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H17N3O2 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-(4-azidobutoxy)butan-1-ol |
InChI |
InChI=1S/C8H17N3O2/c9-11-10-5-1-3-7-13-8-4-2-6-12/h12H,1-8H2 |
InChI-Schlüssel |
ZMGXYCUXGPFKLW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOCCCCO)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


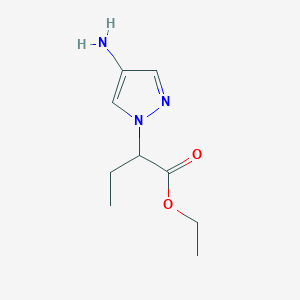
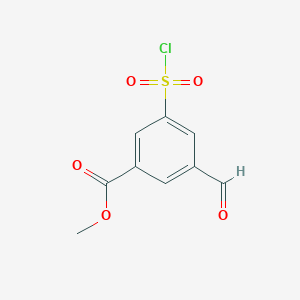


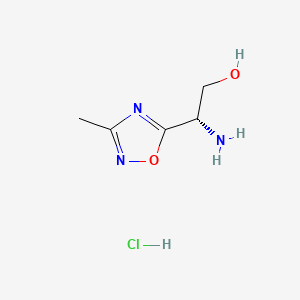
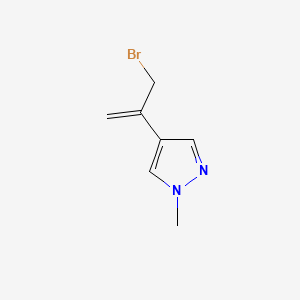
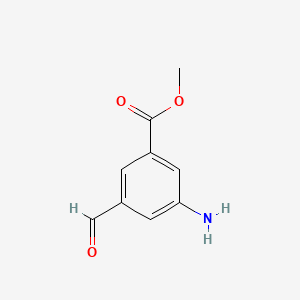
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)
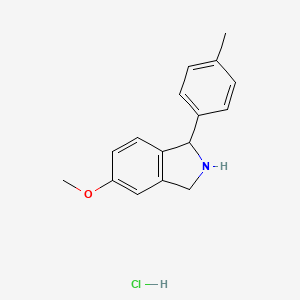

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
